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Compound of Interest

Compound Name: (R)-Acalabrutinib

Cat. No.: B2740804 Get Quote

(R)-Acalabrutinib (Calquence®) is a highly selective, second-generation Bruton's tyrosine

kinase (BTK) inhibitor. As a member of the Tec kinase family, BTK is a crucial component of the

B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation and survival. The

development of second-generation BTK inhibitors like acalabrutinib aimed to improve upon the

selectivity of the first-in-class inhibitor, ibrutinib, thereby minimizing off-target effects. This guide

provides a comparative analysis of acalabrutinib's cross-reactivity with other members of the

TEC kinase family, supported by experimental data and protocols.

Data Presentation: Comparative Kinase Inhibition
Profile
The following table summarizes the inhibitory activity of acalabrutinib against TEC family

kinases, with ibrutinib included for comparison. The data is presented as IC50 (half-maximal

inhibitory concentration) values, which represent the concentration of the inhibitor required to

reduce the kinase activity by 50%. Lower IC50 values indicate greater potency.
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Kinase
(R)-
Acalabrutinib
IC50 (nM)

Ibrutinib IC50
(nM)

Acalabrutinib
Selectivity
(BTK/TEC
Family
Member)

Reference

BTK 3 - 5.1 1.5 1x [1][2]

TEC 9.7 ~1.0 (implied) ~3x - 9x [1][2]

ITK >1000 Low nM range ~323x [2]

BMX <100 Low nM range ~19x [2][3]

TXK >1000 Low nM range ~94x [2]

Note: IC50 values can vary between different assay conditions. The selectivity is calculated as

the ratio of the IC50 for the off-target kinase to the IC50 for BTK.

Biochemical IC50 values for kinase inhibition have demonstrated a selectivity of 4.2-fold for

acalabrutinib and 1.0-fold for ibrutinib when comparing BTK to TEC.[1] Acalabrutinib was also

found to be highly potent for TEC with an IC50 of 9.7±2.6 nM.[1] In terms of kinetic efficiency

(k_inact/K_i), acalabrutinib and ibrutinib showed nearly equivalent selectivity ratios of 3 and

1.5, respectively.[1] While acalabrutinib has been shown to be highly selective for BTK,

inhibition of BMX and TEC was observed at concentrations below 100nM in biochemical kinase

assays, though to a much lesser extent than with ibrutinib.[3] One study highlighted that

acalabrutinib has improved target specificity over ibrutinib with 323-, 94-, 19-, and 9-fold

selectivity over the other TEC kinase family members ITK, TXK, BMX, and TEC, respectively.

[2]

Experimental Protocols
The determination of kinase inhibitor selectivity is commonly performed using in vitro

biochemical kinase assays. These assays measure the ability of a compound to inhibit the

enzymatic activity of a purified kinase.

Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
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This protocol outlines a common method for assessing kinase inhibition by measuring the

phosphorylation of a substrate.

1. Materials:

Purified recombinant TEC family kinases (BTK, TEC, ITK, BMX, TXK)

Specific peptide substrates for each kinase

(R)-Acalabrutinib stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

ATP solution

Microplates (e.g., 384-well)

Microfluidic mobility shift assay instrument

2. Procedure:

Compound Preparation: Prepare serial dilutions of (R)-Acalabrutinib in DMSO. A typical

starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]

Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.

Add the appropriate amount of the specific kinase to each well.

Add the serially diluted (R)-Acalabrutinib or DMSO (as a vehicle control) to the wells.

Inhibitor Binding: Incubate for a predetermined time (e.g., 10-15 minutes) at room

temperature to allow for the inhibitor to bind to the kinase.[4]

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate

and ATP. The ATP concentration should ideally be at the K_m for each kinase for accurate

IC50 determination.[4]
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Reaction Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at room

temperature.[5]

Reaction Termination: Stop the reaction by adding a stop solution.

Analysis: Analyze the reaction mixture using a microfluidic mobility shift assay instrument.

This instrument separates the phosphorylated and unphosphorylated substrate based on

their charge and size, allowing for the quantification of kinase activity.

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of

(R)-Acalabrutinib compared to the DMSO control. Determine the IC50 value for each

kinase by fitting the data to a dose-response curve.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2740804#cross-reactivity-studies-of-r-acalabrutinib-
with-other-tec-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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